Fluorodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorodiphosphate is a compound that has garnered interest in various scientific fields due to its unique properties. It is often used as a molecular probe in nucleic acid research, particularly in the study of nucleic acid secondary structures and interactions using nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Fluorodiphosphate can be synthesized using a combination of solid-phase and in-solution synthesis methods. The process typically involves the use of commercially available nucleoside phosphoramidites. The synthesis of 5′-fluoromonophosphorylated and 5′-fluorodiphosphorylated oligodeoxyribonucleotides has been reported to be simple and efficient
Analyse Chemischer Reaktionen
Fluorodiphosphate undergoes various chemical reactions, including substitution reactions. One notable reaction involves the formation of an enzyme-inhibitor complex with specific hydroxyl groups of serine situated at the active sites of certain enzymes . This reaction is particularly relevant in the context of enzyme inhibition, where this compound acts as an irreversible inhibitor.
Wissenschaftliche Forschungsanwendungen
Fluorodiphosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of fluorodiphosphate involves the irreversible inhibition of cholinesterase. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme, rendering the enzyme inactive . This mechanism is similar to that of other organophosphorus compounds, which display parasympathomimetic effects.
Vergleich Mit ähnlichen Verbindungen
Fluorodiphosphate can be compared to other fluorophosphate compounds, such as sodium fluorophosphate and diisopropyl fluorophosphate. These compounds share similar properties but differ in their specific applications and mechanisms of action:
Sodium Fluorophosphate: Used primarily as a fluoride anticaries agent in dental preparations.
Diisopropyl Fluorophosphate: Acts as an irreversible cholinesterase inhibitor and is used in the treatment of glaucoma.
This compound’s unique application as a molecular probe in nucleic acid research sets it apart from these similar compounds.
Eigenschaften
CAS-Nummer |
20410-57-5 |
---|---|
Molekularformel |
FO6P2-3 |
Molekulargewicht |
176.94 g/mol |
IUPAC-Name |
fluoro(phosphonatooxy)phosphinate |
InChI |
InChI=1S/FH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6)/p-3 |
InChI-Schlüssel |
NEUFJPCKBQIUAT-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.